Product packaging for Imidazo[1,5-a]pyridine-8-carbonitrile(Cat. No.:)

Imidazo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B11922665
M. Wt: 143.15 g/mol
InChI Key: BUOGFWMOINLLAS-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-8-carbonitrile is a fused bicyclic heterocycle that serves as a privileged and high-value scaffold in medicinal chemistry and organic synthesis. Its structure, featuring a nitrile group at the 8-position, is a key synthon for constructing complex molecules and is recognized as a privileged pharmacophore in drug discovery . This scaffold is present in several clinically investigated compounds and is notably featured in the novel and potent α-glucosidase inhibitor 6-amino-2,5,7-triaryl-1,2,4triazolo[1,5-a]pyridine-8-carbonitrile, which has shown significant potential for the treatment of type 2 diabetes mellitus . The imidazo[1,5-a]pyridine core is extensively explored for its diverse biological activities, including applications in developing treatments for cancer, depression, and diabetes . Furthermore, derivatives of this heterocycle are valuable beyond pharmaceuticals; for instance, they are used to create pyridine-chelated N-heterocyclic carbene (NHC) ligands for transition metal complexes. These complexes act as efficient catalysts in important reactions such as the synthesis of acrylate from ethylene and carbon dioxide (CO2), a promising process in carbon capture and utilization (CCU) . Modern synthetic methods, including efficient Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate, have been developed to access this important chemical structure . This compound is provided for research applications in chemical synthesis and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B11922665 Imidazo[1,5-a]pyridine-8-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-8-carbonitrile

InChI

InChI=1S/C8H5N3/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H

InChI Key

BUOGFWMOINLLAS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C#N

Origin of Product

United States

Structural Elucidation and Characterization Methodologies

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Imidazo[1,5-a]pyridine-8-carbonitrile, both ¹H and ¹³C NMR would provide critical data for confirming the arrangement of atoms in the fused ring system and the position of the carbonitrile group.

¹H NMR: The proton NMR spectrum would reveal the number of distinct protons, their chemical environments, and their proximity to one another. The aromatic protons on the imidazo[1,5-a]pyridine (B1214698) core are expected to appear in the downfield region, typically between δ 6.5 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The specific chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton on the pyridine (B92270) and imidazole (B134444) rings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The carbons within the heterocyclic rings would resonate in the aromatic region (typically δ 110-160 ppm), with their exact positions influenced by the nitrogen atoms and the electron-withdrawing nature of the nitrile substituent.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for an Imidazo[1,5-a]pyridine Scaffold (Note: This table presents expected chemical shift ranges for the parent imidazo[1,5-a]pyridine system. Actual values for the 8-carbonitrile derivative may vary.)

Atom Position ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
C1~ 7.5 - 8.0 (singlet)~ 125 - 135
C3~ 7.0 - 7.5 (singlet)~ 115 - 125
C5~ 8.0 - 8.5 (doublet)~ 135 - 145
C6~ 6.5 - 7.0 (triplet)~ 110 - 120
C7~ 7.0 - 7.5 (triplet)~ 120 - 130
C8a-~ 140 - 150
C8-CN-~ 115 - 120

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most diagnostic feature in the IR spectrum would be the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This typically appears as a sharp, medium-intensity band in the region of 2210-2260 cm⁻¹. acs.org The spectrum would also show characteristic absorptions for C-H bonds in the aromatic rings (around 3000-3100 cm⁻¹) and C=C and C=N stretching vibrations within the heterocyclic system (typically in the 1400-1650 cm⁻¹ range).

Interactive Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretching2210 - 2260Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium
Aromatic C=C and C=NStretching1400 - 1650Variable
Aromatic C-HBending (out-of-plane)750 - 900Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion ([M]+ or protonated molecule [M+H]+) of this compound can be measured with high accuracy. acs.org This allows for the determination of its molecular formula (C₈H₅N₃). The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing stable fragments that are characteristic of the imidazo[1,5-a]pyridine ring system.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray diffraction (XRD) provides the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

An X-ray crystal structure of this compound would confirm the planarity of the fused heterocyclic ring system and provide exact measurements of the bond lengths within the rings and of the carbonitrile group. researchgate.netresearchgate.net Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as π–π stacking, which is common in planar aromatic systems. The structures of several related imidazo[1,5-a]pyridine derivatives have been confirmed by single-crystal X-ray methods, establishing it as a crucial technique for this class of compounds. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Structural Determinants for Biological Interaction

The biological activity of imidazo[1,5-a]pyridine (B1214698) derivatives is profoundly influenced by the nature and position of various substituents on the bicyclic ring system. This scaffold can be found in potent antitumor agents and compounds that inhibit DNA synthesis, highlighting its significance as a pharmacophore. beilstein-journals.org

The modification of the imidazo[1,5-a]pyridine core with different functional groups allows for the fine-tuning of its interaction with biological targets. For instance, derivatives of this scaffold have been identified as a novel class of thromboxane (B8750289) A2 synthetase inhibitors. acs.org The introduction of substituents at various positions on both the imidazole (B134444) and pyridine (B92270) rings can dramatically alter binding affinity and efficacy.

SAR studies on related imidazopyridine isomers have demonstrated clear patterns. For example, in a series of imidazo[1,2-a]pyridine-8-carboxamides developed as antimycobacterial agents, the nature of the amide substituent was critical for activity. nih.gov Similarly, for imidazo[1,2-a]pyridine (B132010) Nek2 inhibitors, specific substitutions led to compounds with potent proliferation inhibitory activity in the nanomolar range. nih.gov While these examples are from a different isomer, they underscore the principle that substituent patterns are a key determinant of biological interaction. For the imidazo[1,5-a]pyridine core, the placement of aryl, alkyl, and other functional groups dictates the molecule's steric and electronic profile, which in turn governs its ability to fit into a target's binding pocket and form key interactions. The 8-carbonitrile group, for instance, would introduce a potent electron-withdrawing and hydrogen bond accepting moiety, significantly influencing the molecule's properties compared to an unsubstituted core.

Scaffold PositionSubstituent TypeGeneral Effect on Biological ActivityReference
C1PhenylOften explored for establishing key interactions within binding sites. nih.gov
C3PhenylA common point for substitution; can significantly impact potency. beilstein-journals.org
C3Aryl AmidesCan be modified to tune cytotoxic potential and microtubule disruption. acs.org
Pyridine RingBenzyloxy (e.g., at C8)Investigated for cytoprotective properties in related isomers. nih.gov

The ability to selectively introduce functional groups at specific positions on the imidazo[1,5-a]pyridine scaffold is essential for medicinal chemistry. organic-chemistry.org Different positions on the ring system have varying degrees of reactivity, which can be exploited to generate specific derivatives. Metal-free C-H functionalization has been used to introduce a methylene (B1212753) bridge at the C1 position, demonstrating the accessibility of this site to chemical modification. nih.gov

Various synthetic strategies, including transition-metal-free sp³ C-H amination and cyclocondensation reactions, allow for the construction of the core with pre-installed functional groups. beilstein-journals.orgrsc.org For example, methods have been developed for the regioselective synthesis of C3-functionalized imidazo[1,2-a]pyridines, which are known to be readily attacked by electrophiles. researchgate.netresearchgate.net The impact of such functionalization is significant; controlling the regiochemistry allows for the precise placement of pharmacophoric features required for target engagement. A functional group at position 8, such as a carbonitrile, would have a distinct biological profile compared to the same group at position 1 or 3, due to the different spatial orientation and electronic environment within a target protein.

Computational Approaches in SAR

Computational chemistry provides powerful tools for understanding and predicting the biological activity of molecules like imidazo[1,5-a]pyridine derivatives, accelerating the drug design process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For imidazo[1,5-a]pyridine derivatives, docking simulations can elucidate how different substitution patterns influence binding modes and affinities. The process involves preparing 3D structures of the ligand and the protein target, followed by a search algorithm that explores possible binding poses within the receptor's active site. acs.org These poses are then scored based on functions that estimate the binding free energy. acs.org

Studies on the related imidazo[1,2-a]pyridine scaffold have successfully used docking to understand interactions with targets like MARK4 protein and acetylcholinesterase. nih.govresearchgate.net Such analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for potent inhibition. For the imidazo[1,5-a]pyridine core, docking can be used to model its interaction with zinc centers or other biological targets, with theoretical calculations helping to analyze stabilizing forces like π-stacking interactions. mdpi.com

Computational StepDescriptionPurpose in Drug Design
Protein Preparation Retrieval of the target protein's 3D structure (e.g., from PDB), removal of water molecules, and addition of hydrogen atoms.To create a realistic model of the biological target's binding site.
Ligand Preparation Generation of a low-energy 3D conformation of the imidazo[1,5-a]pyridine derivative.To ensure the ligand's geometry is energetically favorable before docking.
Docking Simulation Placing the ligand into the protein's binding site in various orientations and conformations.To identify the most likely binding poses.
Scoring & Analysis Ranking the generated poses using a scoring function and analyzing the intermolecular interactions (e.g., H-bonds, hydrophobic contacts).To predict binding affinity and understand the structural basis of activity.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insight into the flexibility of the ligand and the protein, the stability of their interactions, and the role of solvent molecules. iau.ir This method offers a more realistic representation of the biological environment compared to the static picture provided by docking. By simulating the complex for nanoseconds or longer, researchers can assess the stability of the predicted binding pose and identify any conformational changes that might occur upon ligand binding. This is crucial for confirming that the key interactions observed in docking are maintained over time.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of imidazo[1,5-a]pyridine derivatives, a QSAR model would be built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with experimentally measured activities (like IC₅₀ values) using statistical techniques such as multiple linear regression (MLR). researchgate.net

Successful 3D-QSAR models have been developed for other imidazopyridine isomers, yielding high predictive power with strong correlation coefficients (r²) and cross-validated correlation coefficients (q²). nih.gov These models generate 3D contour maps that visualize the regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, providing a clear roadmap for designing new, more potent analogues. nih.gov

Investigations into Biological Activity Mechanisms

Enzyme Inhibition and Modulation of Cellular Pathways

Derivatives of the imidazo[1,5-a]pyridine (B1214698) core have been shown to interact with and inhibit several classes of enzymes, thereby modulating critical cellular pathways.

Substituted imidazo[1,5-a]pyridines are being explored for their ability to inhibit indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). google.com These enzymes are crucial in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov By catalyzing the initial, rate-limiting step, they play a significant role in immune regulation. nih.gov Pharmacological inhibition of these enzymes is a therapeutic strategy for cancer and other diseases where immune modulation is beneficial. google.comnih.gov Patent applications have been filed for 5- or 8-substituted imidazo[1,5-a]pyridines specifically for their use as IDO and/or TDO inhibitors. google.comgoogle.com The inhibition of TDO, in particular, is also being investigated as a target for treating stress-related depression. nih.gov

The broader family of imidazopyridines has demonstrated significant activity as kinase inhibitors, a class of enzymes that regulate a multitude of cellular processes.

Protein Kinase Inhibition: Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have shown potent inhibitory effects on various protein kinases. These include the PI3K/Akt/mTOR pathway, which is central to cell growth and survival and is often dysregulated in cancer. nih.govnih.gov Specific examples include dual PI3K/mTOR inhibitors and selective inhibitors of PI3K p110α. nih.govresearchgate.net Additionally, compounds with an imidazo[1,2-a]pyridine core are known to inhibit Bcr-Abl tyrosine kinase, a key target in chronic myelogenous leukemia. wikipedia.org While much of the specific research has focused on the imidazo[1,2-a]pyridine isomer, the imidazo[1,5-a]pyridine core is also considered a promising platform for developing kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov

Phosphodiesterase (PDE) Inhibition: Imidazo[1,5-a]pyridine-based compounds have been identified as potential inhibitors of phosphodiesterases (PDEs). nih.gov Research into the related pyrazolo[1,5-a]pyridine (B1195680) scaffold led to the development of selective inhibitors for PDE3 and PDE4, starting from the non-selective PDE inhibitor ibudilast. nih.gov Structure-activity relationship studies revealed that specific substitutions on the heterocyclic system were crucial for determining selectivity towards either PDE3 or PDE4. nih.gov Other related heterocyclic structures, such as imidazo[4,5-b]pyridines, have been developed as potent and selective inhibitors of PDE10A for potential use in treating neuropsychiatric diseases. nih.gov

Table 1: Kinase Inhibition by Related Imidazopyridine Scaffolds

ScaffoldTarget Kinase(s)Therapeutic Area
Imidazo[1,2-a]pyridinePI3K/mTORCancer
Imidazo[1,2-a]pyridinePI3K p110αCancer
Imidazo[1,2-a]pyridineBcr-Abl Tyrosine KinaseLeukemia
Imidazo[1,5-a]pyridineEGFR (potential)Cancer
Pyrazolo[1,5-a]pyridinePDE3, PDE4Asthma, Inflammation
Imidazo[4,5-b]pyridinePDE10ASchizophrenia

While research on Imidazo[1,5-a]pyridine-8-carbonitrile specifically is limited in this area, the related imidazo[1,2-a]pyridine scaffold has been identified as a potent inhibitor of mycobacterial growth. nih.govnih.gov Certain compounds from this class have been found to target the electron transport chain, while others are potent inhibitors of mycobacterial ATP synthase (ATPS). nih.govnih.gov This enzyme is critical for energy production in Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tubercular drugs. nih.gov

Interaction with Specific Molecular Targets

Beyond enzyme inhibition, imidazo[1,5-a]pyridine derivatives are being investigated for their direct interactions with other crucial cellular components like structural proteins and receptors.

The imidazo[1,5-a]pyridine scaffold is a key component in the design of novel microtubule-disrupting agents. nih.gov Hybrid molecules combining this scaffold with a chalcone (B49325) structure have been synthesized and evaluated for their ability to interfere with microtubule dynamics, a mechanism that can induce apoptosis in cancer cells. nih.gov

Significantly, derivatives of the closely related imidazo[1,2-a]pyridine-8-carbonitrile (B172539) have been developed as potent antitubulin agents. nih.gov These compounds were found to disrupt microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, leading to potent cytotoxic activity against various cancer cell lines. nih.gov Molecular modeling studies support this binding mode, showing similarities to known colchicine-site binders. nih.gov

Table 2: Antitubulin Activity of a Related Imidazo[1,2-a]pyridine-8-carbonitrile Derivative

CompoundTargetBinding SiteMechanism of Action
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivative (7e)TubulinColchicine SiteDisruption of microtubule dynamics

While direct evidence for this compound is sparse, the broader imidazopyridine class has been extensively studied for its interaction with various receptors.

GABAa Receptor: The γ-aminobutyric acid A (GABAa) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a target for many therapeutic agents. acs.orgnih.gov Various imidazopyridine derivatives have been shown to act as modulators of this receptor. nih.gov Specifically, imidazo[1,2-a]pyridines have been developed as selective positive allosteric modulators (PAMs) of the α1-containing GABAa receptors, with potential applications as antipsychotics. nih.govnih.gov Furthermore, the imidazo[1,5-a]quinoxaline (B8520501) scaffold, which is structurally related, demonstrates high affinity for the benzodiazepine (B76468) binding site on the GABAa receptor complex, with compounds in this class exhibiting a range of effects from antagonist to full agonist. acs.org

CXCR4 Receptor: The CXCR4 receptor is a chemokine receptor that plays a role in HIV-1 entry into cells, cancer metastasis, and inflammation. nih.gov An orally bioavailable imidazo[1,2-a]pyridine derivative, GSK812397, has been reported as a highly selective CXCR4 antagonist. nih.gov This demonstrates that the imidazopyridine scaffold can be adapted to target this important G-protein coupled receptor. nih.gov

Antiproliferative Mechanisms

The antiproliferative activity of the imidazo[1,5-a]pyridine scaffold is an area of active investigation, with research pointing towards several potential mechanisms of action. While detailed studies focusing exclusively on this compound are limited, patent literature and studies on closely related compounds provide significant insights into its potential for cancer therapy.

One of the most promising antiproliferative strategies for this class of compounds involves the inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolic degradation of tryptophan, converting it to N-formylkynurenine. nih.gov In the context of cancer, high expression of IDO1 in tumor cells or surrounding immune cells leads to the depletion of tryptophan, an essential amino acid for T-cell function. nih.gov This tryptophan depletion, coupled with the accumulation of its metabolic byproducts (kynurenines), suppresses the activity of effector T-cells and promotes the generation of regulatory T-cells (Tregs), which further dampens the anti-tumor immune response. nih.gov This process allows tumors to evade immune surveillance and proliferate. nih.gov

A patent has disclosed that 8-substituted imidazo[1,5-a]pyridines are useful for inhibiting IDO1 and/or the related enzyme Tryptophan 2,3-dioxygenase (TDO), making them potential agents for treating diseases like cancer. google.com By inhibiting IDO1, these compounds can restore local tryptophan levels, thereby reactivating anti-tumor T-cell responses and reversing the immunosuppressive tumor microenvironment. nih.gov This mechanism positions IDO1 inhibitors as a promising class of cancer immunotherapy agents. nih.govnih.gov

Furthermore, research into related imidazopyridine isomers highlights other potential antiproliferative pathways. For instance, derivatives of the isomeric imidazo[1,2-a]pyridine scaffold have been identified as potent covalent inhibitors of KRAS G12C, an oncogenic mutant protein found in many intractable cancers. rsc.org Other imidazo[1,2-a]pyridine derivatives have been developed as dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival and is frequently overactivated in cancer. nih.gov While these mechanisms have not been directly confirmed for this compound, they underscore the versatility of the broader imidazopyridine scaffold in targeting key oncogenic pathways.

Table 1: Potential Antiproliferative Mechanisms of Imidazopyridine Scaffolds

Scaffold/Compound Class Target/Pathway Mechanism of Action Reference
8-Substituted Imidazo[1,5-a]pyridines Indoleamine 2,3-dioxygenase (IDO1) / Tryptophan 2,3-dioxygenase (TDO) Inhibition of tryptophan catabolism, leading to reversal of immune suppression in the tumor microenvironment. google.com
Imidazo[1,2-a]pyridine Derivatives KRAS G12C Covalent inhibition of the mutant KRAS protein, blocking downstream signaling. rsc.org

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Antiparasitic)

While the broader class of imidazopyridines has shown significant promise as antimicrobial agents, specific research detailing the antibacterial, antifungal, or antiparasitic mechanisms of this compound is not extensively available in the current scientific literature. However, studies on the isomeric scaffold, imidazo[1,2-a]pyridine, provide valuable insights into potential antimicrobial activities.

Notably, a series of imidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov The proposed mechanism of action for some of these compounds is the inhibition of QcrB, which is the b subunit of the ubiquinol (B23937) cytochrome C reductase, a critical component of the electron transport chain. nih.gov Inhibition of this enzyme disrupts ATP homeostasis, leading to bacterial death. nih.gov This highlights a potential, though unconfirmed, mechanism for related scaffolds.

The versatility of the imidazopyridine core is further demonstrated by the synthesis of numerous derivatives with evaluated activity against a range of gram-positive and gram-negative bacteria. jst.go.jp These studies confirm that the scaffold is a viable starting point for the development of new antibacterial agents, although the precise mechanisms of action can vary widely depending on the specific substitutions and isomeric form of the core structure.

Anti-inflammatory Mechanisms (e.g., NIK Inhibitors)

The anti-inflammatory potential of this compound and related compounds is strongly linked to the inhibition of the IDO1 and TDO enzymes, as mentioned in the context of their antiproliferative effects. The role of the IDO1 pathway extends beyond cancer immunity and is deeply involved in regulating broader inflammatory responses.

The catabolism of tryptophan initiated by IDO1 and TDO is a key mechanism for promoting immune tolerance. nih.gov The depletion of tryptophan and the production of kynurenines can suppress inflammatory T-cell responses and enhance the function of immunosuppressive regulatory T-cells. nih.gov In chronic inflammatory conditions and autoimmune diseases, the IDO1 pathway can be dysregulated. Therefore, inhibitors of IDO1, such as those from the 8-substituted imidazo[1,5-a]pyridine class, are being investigated as a therapeutic strategy to modulate aberrant immune responses and reduce inflammation. google.com By blocking the degradation of tryptophan, these inhibitors can help normalize immune function and temper inflammatory processes.

While specific investigations into the role of this compound as an inhibitor of NF-κB-inducing kinase (NIK) have not been reported in the reviewed literature, the inhibition of the IDO1/TDO pathway represents a significant and well-documented potential anti-inflammatory mechanism for this class of compounds.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-formylkynurenine

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed information about molecular geometries, electronic properties, and spectroscopic features. For the imidazo[1,5-a]pyridine (B1214698) framework, these calculations have been used to explore its potential in diverse fields, from optoelectronics to medicinal chemistry. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It allows for the calculation of various reactivity parameters that describe the chemical behavior of a compound. In studies of substituted imidazo[1,5-a]pyridines, DFT calculations are employed to understand how different functional groups influence the molecule's electronic distribution and reactivity. rsc.orgrsc.org For instance, the electrostatic potential map, derived from DFT, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. rsc.org Research on related imidazo[1,5-a]pyridine derivatives demonstrates that the imidazo[1,5-a]pyridine ring itself is typically the most electron-rich part of the molecule. rsc.org

While specific DFT data for Imidazo[1,5-a]pyridine-8-carbonitrile is not prominently available in the reviewed literature, the established methodologies for related compounds provide a clear framework for how its reactivity would be assessed. The introduction of an electron-withdrawing carbonitrile group at the 8-position is expected to significantly modulate the electronic properties of the pyridine (B92270) ring.

Table 1: Representative Reactivity Parameters from DFT Calculations for a Related Imidazo[1,5-a]pyridine Derivative

This table illustrates the type of data generated from DFT calculations for a generic 1-phenylimidazo[1,5-a]pyridine-anthracene fluorophore. These parameters are crucial for understanding the molecule's stability and reactivity.

ParameterValue (eV)Description
EHOMO-4.94Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability.
ELUMO-1.84Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.
Energy Gap (ΔE)3.10Difference between LUMO and HOMO, indicates chemical reactivity and kinetic stability.

Data sourced from a study on a 1-phenylimidazo[1,5-a]pyridine-anthracene based fluorophore. tandfonline.com

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding electronic transitions and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of a molecule. researchgate.nettandfonline.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. tandfonline.com

In the context of imidazo[1,5-a]pyridines, HOMO-LUMO analysis is frequently used to explain their photophysical properties, such as fluorescence. tandfonline.com The HOMO is often located on the electron-rich imidazo[1,5-a]pyridine core, while the LUMO distribution depends on the nature and position of substituents. rsc.orgtandfonline.com For example, in donor-π-acceptor systems based on this scaffold, the HOMO is typically localized on the imidazo[1,5-a]pyridine donor part, and the LUMO on the acceptor part, facilitating an intramolecular charge transfer (ICT) upon excitation. tandfonline.com This ICT process is key to the fluorescence characteristics of many such dyes.

Theoretical studies on various imidazo[1,5-a]pyridine derivatives show that the HOMO-LUMO gap can be tuned by altering the substituents on the heterocyclic core. mdpi.com This tuning is essential for designing molecules with specific absorption and emission properties for applications like organic light-emitting diodes (OLEDs). tandfonline.com

In Silico Screening and Virtual Design Methodologies

In silico techniques, which encompass a range of computational methods, play a pivotal role in modern drug discovery and materials science. These approaches allow for the rapid screening of large virtual libraries of compounds and the rational design of molecules with desired properties, significantly reducing the time and cost associated with experimental work.

Computational docking is a key in silico tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. nih.gov This method is widely applied in drug design to identify potential drug candidates. For heterocyclic systems like imidazo[1,2-a]pyridines, which are structurally related to imidazo[1,5-a]pyridines, molecular docking has been successfully used to predict their interactions with various anticancer targets, including protein kinases like EGFR. nih.govnih.gov

While specific studies on the biological target interactions of this compound were not found, the general approach would involve docking the compound into the active sites of relevant enzymes or receptors. The results would provide insights into the potential binding modes and help prioritize the compound for further experimental testing. The structure-activity relationships derived from such studies on related compounds are invaluable for guiding the design of more potent and selective inhibitors. nih.gov

Machine learning (ML) is increasingly being used in chemistry to develop predictive models for various molecular properties. Quantitative Structure-Activity Relationship (QSAR) is a well-established computational modeling approach that can be enhanced by ML algorithms. researchgate.net These models correlate the chemical structure of compounds with their biological activity or other properties.

For classes of compounds like imidazo[4,5-b]pyridine derivatives, QSAR models have been developed to predict biological activities. researchgate.net These models use descriptors calculated from the molecular structure (which can be derived from DFT calculations) to build a mathematical relationship with the observed activity. Such models can then be used to predict the activity of new, untested compounds. Although no specific ML or QSAR models for this compound were identified in the search, the methodologies are broadly applicable to this class of compounds for designing novel derivatives with enhanced biological or material properties.

Derivatization and Functionalization Strategies

Regioselective C-H Functionalization

Regioselective C-H functionalization has emerged as a powerful and atom-economical tool for the direct modification of heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For the imidazo[1,5-a]pyridine (B1214698) ring system, different carbon positions exhibit distinct reactivity profiles, allowing for selective modifications. While research specifically detailing the C-H functionalization of Imidazo[1,5-a]pyridine-8-carbonitrile is specific, broader studies on the imidazo[1,5-a]pyridine scaffold provide valuable insights into potential reaction pathways.

Recent advancements have highlighted various methods for the site-selective functionalization of the imidazo[1,2-a]pyridine (B132010) ring, a related isomer, at positions C2, C3, C5, C6, C7, and C8, utilizing both transition-metal catalysis and metal-free conditions. rsc.orgdntb.gov.ua These methodologies offer a blueprint for the potential functionalization of the imidazo[1,5-a]pyridine core. For instance, calculations of pKa values and N-basicities have been successfully employed to guide the regioselective metalation of the related imidazo[1,2-a]pyrazine scaffold, enabling controlled functionalization. nih.gov Such computational and experimental approaches could be extrapolated to predict and achieve regioselective C-H functionalization on the this compound structure.

Formaldehyde, acting as both a solvent and a carbon source, has been utilized in a metal-free approach to insert a methylene (B1212753) group, bridging two imidazo[1,5-a]pyridine molecules. This reaction proceeds via a C(sp2)-H functionalization pathway. nih.gov This strategy has also been successfully extended to other aldehydes, including alkyl, aryl, and heteroaryl aldehydes, demonstrating the versatility of C-H functionalization for creating bis-imidazo[1,5-a]pyridines. nih.gov

Introduction of Diverse Substituents for Targeted Properties

The introduction of various functional groups onto the this compound backbone is a key strategy to fine-tune its properties for specific applications, particularly in medicinal chemistry. researchgate.net The nature and position of these substituents can significantly influence the molecule's biological activity, solubility, and other pharmacokinetic parameters.

Functionalization Strategy Reagents/Conditions Position of Functionalization Potential Targeted Properties
CyanomethylationEthylchloroformate, Sodium CyanideC3 (on related imidazo[1,2-a]pyridines)Modulation of biological activity
ArylationAryl iodides, Copper catalystC5Anti-inflammatory effects
Carboxylic Acid IntroductionBromopyruvic acid, CyclizationC2 (on related imidazo[1,2-a]pyridines)Improved solubility, further derivatization

The cyanomethyl group is a valuable substituent in medicinal chemistry. A novel method for the synthesis of 3-cyanomethylimidazo[1,2-a]pyridine derivatives involves the use of ethylchloroformate as an alkylating agent to form a quaternary ammonium (B1175870) salt from 3-(dimethylamino)methyl imidazo[1,2-a]pyridines, which is subsequently displaced by a cyanide ion. This two-step, one-pot synthesis is reported to be efficient, with good yields. While this method has been demonstrated on the imidazo[1,2-a]pyridine scaffold, its application to this compound could provide a direct route to introduce a cyanomethyl group, potentially at the C1 or C3 position, further modifying the electronic and steric properties of the molecule.

Table of Cyanomethylation Reaction Yields on Imidazo[1,2-a]pyridine Derivatives This table showcases the effectiveness of the described cyanomethylation method on a related heterocyclic system.

Starting Material Alkylating Agent Yield (%)
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivative Ethylchloroformate ~80
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivative Methylchloroformate ~70
6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine derivative Propylchloroformate ~50

The introduction of aryl groups can significantly impact the biological activity of heterocyclic compounds. A copper-catalyzed regioselective C5-H arylation of imidazo[1,5-a]pyridines using aryl iodides has been developed. researchgate.net This method is facilitated by an ethylthio directing group at the C3 position, which can be subsequently removed. The reaction demonstrates good tolerance for various functional groups and is compatible with sterically hindered substrates. researchgate.net This strategy could be adapted for the C5 arylation of this compound, potentially leading to derivatives with enhanced biological profiles, such as anti-inflammatory agents. researchgate.net

The incorporation of a carboxylic acid group can enhance the solubility of a molecule and provide a handle for further derivatization, such as amide bond formation. The synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has been achieved through the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid. researchgate.net A similar strategy, potentially starting from an appropriately substituted pyridine (B92270) precursor, could be envisioned for the introduction of a carboxylic acid group onto the this compound scaffold. For instance, the commercially available Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride highlights the feasibility of having a carboxylic acid group at the 8-position of the parent ring system. sigmaaldrich.com

Coordination Chemistry and Ligand Design

Imidazo[1,5-a]pyridine-8-carbonitrile as a Ligand Scaffold

The imidazo[1,5-a]pyridine (B1214698) framework is a bicyclic heteroaromatic system containing two nitrogen atoms that can act as potential coordination sites. The nitrogen atom in the pyridine (B92270) ring and the nitrogen at the 4-position of the imidazole (B134444) ring are the primary sites for metal coordination. The presence of the electron-withdrawing carbonitrile group at the 8-position can significantly influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes.

The imidazo[1,5-a]pyridine scaffold has been recognized as a versatile platform for creating various types of ligands, including N-heterocyclic carbenes (NHCs). nih.gov These NHCs, derived from the imidazo[1,5-a]pyridine skeleton, have shown promise in forming stable rhodium(I) mono- and bis-carbene complexes. nih.gov The electronic character of these ligands can be fine-tuned by substituents on the imidazo[1,5-a]pyridine backbone, with studies indicating a strong π-accepting character. rsc.org This π-accepting nature is attributed to a hybrid accepting orbital formed from a vacant p-orbital of the carbene and a π* orbital of the pyridine ring. rsc.org

Furthermore, the imidazo[1,5-a]pyridine structure can be incorporated into larger, conjugated systems to create donor-π-acceptor fluorophores. rsc.org In such systems, the 1,3-diphenylimidazo[1,5-a]pyridine moiety can act as a strong electron donor. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving the broader class of imidazo[1,5-a]pyridine ligands has been reported with various transition metals, including palladium(II), platinum(II), and ruthenium(III). le.ac.ukresearchgate.net Typically, these complexes are synthesized by reacting the imidazo[1,5-a]pyridine-based ligand with a suitable metal precursor in an appropriate solvent.

For instance, palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands have been synthesized and characterized. le.ac.uk In these complexes, the ligand acts as a bidentate N,N-donor, coordinating to the metal center through the pyridyl nitrogen and the pyridine-like nitrogen of the imidazo[1,5-a]pyridine ring. le.ac.uk

Similarly, a series of ruthenium(III) complexes of the type [Ru(L)₂Cl₂]PF₆, where L represents an imidazo[1,5-a]pyridine-based ligand, have been synthesized. researchgate.net The characterization of these complexes was carried out using elemental analysis, conductance measurements, electronic spectroscopy, and mass spectrometry. researchgate.net

The characterization of these metal complexes involves a range of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for elucidating the structure of the complexes in solution. le.ac.uknih.gov Infrared (IR) spectroscopy provides information about the coordination of the ligand to the metal ion. nih.gov Electronic spectroscopy (UV-Visible) is used to study the electronic transitions within the complexes and their interactions with other molecules, such as DNA. researchgate.netnih.gov X-ray crystallography provides definitive structural information, including bond lengths and angles within the complex. le.ac.uk

Table 1: Representative Spectroscopic Data for Metal Complexes of Imidazo[1,5-a]pyridine Derivatives

Complex TypeMetal IonKey ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)UV-Vis λmax (nm)Reference
[Pd(L)(CH₃)Cl]Pd(II)Signals for ligand protons shifted upon coordinationBands indicating coordination of pyridine and imidazole nitrogens~280 (π-π* transition) le.ac.uk
[Pt(L)Cl₂]Pt(II)Signals for ligand protons shifted upon coordinationBands indicating coordination of pyridine and imidazole nitrogens~280 (π-π* transition) le.ac.uk
[Ru(L)₂Cl₂]PF₆Ru(III)Broad signals due to paramagnetic natureBands indicating coordination of imidazole nitrogenMultiple bands in the visible region researchgate.net
[Au(L)Cl₂]ClAu(III)Downfield shift of ligand protons upon coordinationν(Au-N) and ν(Au-Cl) bands~280 (π-π* transition) nih.gov

Note: 'L' represents a generic imidazo[1,5-a]pyridine-based ligand. The exact peak positions vary depending on the specific ligand and metal.

Investigation of Metal-Ligand Interactions

The interaction between the metal center and the imidazo[1,5-a]pyridine ligand is a key aspect of their coordination chemistry. These interactions are investigated using both experimental and computational methods.

X-ray diffraction studies on Pd(II) and Pt(II) complexes have confirmed the chelate fashion of coordination through the pyridyl and imidazo[1,5-a]pyridine nitrogen atoms. le.ac.uk These studies provide precise details on bond lengths and angles, offering direct insight into the metal-ligand bonding.

Spectroscopic techniques are also instrumental in probing these interactions. Changes in the NMR chemical shifts of the ligand upon coordination to a metal ion can indicate the sites of binding and the extent of electron density redistribution. rsc.orgle.ac.uk In the case of imidazo[1,5-a]pyridin-3-ylidenes, ¹³C NMR chemical shifts of the carbene carbon provide information about the electronic character of the ligand. rsc.org

Infrared spectroscopy can reveal the vibrational modes associated with the metal-ligand bonds. nih.gov For rhodium complexes with imidazo[1,5-a]pyridin-3-ylidene ligands, the IR peak of the trans-carbonyl moiety appears at a higher wavenumber compared to conventional NHCs, suggesting the strong π-accepting character of the ligand. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, are employed to complement experimental findings. DFT studies have been used to understand the structural reasons for the reactivity of these complexes and to investigate the electronic structure of the ligands. rsc.orgle.ac.uk For example, DFT calculations on imidazo[1,5-a]pyridin-3-ylidenes revealed the presence of a hybrid accepting orbital that contributes to their significant π-accepting character. rsc.org

The investigation of metal-ligand interactions also extends to the study of the biological activity of these complexes. For instance, the interaction of ruthenium(III) complexes of imidazo[1,5-a]pyridine derivatives with DNA has been studied using absorption titration and viscosity measurements, suggesting an intercalative mode of binding. researchgate.net

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and diverse synthetic routes is fundamental to advancing the study of Imidazo[1,5-a]pyridine-8-carbonitrile. While classical methods for constructing the imidazo[1,5-a]pyridine (B1214698) core exist, future research should focus on novel, more efficient, and sustainable strategies. rsc.orgsemanticscholar.org

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts could provide higher yields and milder reaction conditions. For instance, the use of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) in combination with para-toluenesulfonic acid (p-TsOH) has been shown to be effective in Ritter-type reactions for synthesizing the imidazo[1,5-a]pyridine core. acs.org Future work could optimize such catalytic systems specifically for the synthesis of the 8-carbonitrile derivative.

C-H Amination and Transannulation: Modern synthetic methods like copper-catalyzed C-H amination and denitrogenative transannulation of pyridotriazoles with nitriles offer direct and atom-economical routes to the imidazo[1,5-a]pyridine ring system. organic-chemistry.org Exploring these pathways could provide novel entry points to this compound and its analogues.

Advanced Computational Design and Screening Methodologies

Computational chemistry offers powerful tools for accelerating the discovery and optimization of bioactive molecules. Future research on this compound would greatly benefit from the integration of advanced computational approaches.

Density Functional Theory (DFT) Analysis: DFT studies can be employed to analyze the electronic structure, photophysical properties, and reactivity of this compound. rsc.org This understanding can guide the rational design of derivatives with tailored electronic and optical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). lew.rorsc.org

Virtual Screening and Molecular Docking: For medicinal chemistry applications, computational screening of this compound and its virtual library of derivatives against various biological targets can identify potential therapeutic applications. Molecular docking studies can predict binding affinities and modes of interaction with specific enzymes or receptors, prioritizing compounds for synthesis and biological evaluation. This approach has been successfully applied to other imidazopyridine derivatives in the search for new antitubercular agents. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): As more analogues are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. These models will be invaluable for predicting the potency of new derivatives and for guiding the design of compounds with improved activity profiles.

Mechanistic Elucidation of Biological Activities

While the broader imidazopyridine class is known for a wide spectrum of biological activities, including antitubercular and antimicrobial effects, the specific mechanisms of action are often not fully understood. nih.govnih.gov A critical area of future research is to elucidate the precise molecular mechanisms by which this compound exerts its biological effects.

Potential research avenues include:

Target Identification and Validation: Identifying the specific cellular targets of this compound is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be used to pinpoint the proteins or pathways with which the compound interacts. For example, some imidazo[1,2-a]pyridine (B132010) amides are known to inhibit QcrB, a component of the electron transport chain in Mycobacterium tuberculosis. nih.gov Similar investigations could reveal the targets for the 8-carbonitrile derivative.

Enzyme Inhibition Studies: If the compound is found to target a specific enzyme, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). This information is crucial for understanding its mechanism and for structure-based drug design.

Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular pathways can provide a broader understanding of its biological impact. For instance, research on related compounds has focused on their ability to inhibit ATP synthesis, a critical pathway for mycobacterial survival. nih.gov Similar studies on this compound could reveal its influence on cellular energy metabolism or other vital processes.

Integration with Emerging Technologies in Chemical Synthesis

The synergy between chemical synthesis and emerging technologies is paving the way for more efficient, sustainable, and innovative research. The study of this compound should leverage these advancements.

Electrochemical Synthesis: Electrosynthesis offers a green and powerful alternative to traditional reagent-based chemistry. An electrochemical approach has been used for the synthesis of other cyano-substituted imidazo[1,5-a]pyridines, using ammonium (B1175870) thiocyanate (B1210189) not only as an electrolyte but also as the cyanating agent. rsc.org Applying and refining this technology for the 8-carbonitrile isomer could provide a highly efficient and environmentally friendly synthetic route.

Photocatalysis: Visible-light-mediated synthesis, for example using graphitic carbon nitride (g-C3N4) as a heterogeneous catalyst, represents a cutting-edge method for forming heterocyclic rings under mild, room temperature conditions. researchgate.net Exploring photocatalytic C-H amination or cyclization reactions could lead to novel and sustainable syntheses of this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and scalability. Translating optimized batch syntheses of this compound into a continuous flow process could enable the rapid and efficient production of the compound and its derivatives for extensive screening and application studies.

Q & A

What are the established synthetic routes for Imidazo[1,5-a]pyridine-8-carbonitrile, and how do reaction conditions impact yields?

Basic Methodological Answer:
this compound can be synthesized via:

  • Multi-component reactions (MCRs): Using iodine (I₂) in tetrahydrofuran (THF) at room temperature for 24 hours, yielding 71% . This method is advantageous for functionalized derivatives.
  • Cyclization of oxadiazolopyridinium salts: Treatment with ethanolic ammonia or ammonium acetate in boiling acetic acid forms the carbonitrile core. Further heating with aniline yields salts .
  • Microwave-assisted synthesis: Utilizing diglyme as a solvent under microwave irradiation reduces reaction time and improves purity .

Key Variables: Catalyst choice (e.g., I₂ vs. ammonium acetate), solvent polarity, and temperature significantly affect yields. For example, THF enhances iodine-mediated rearrangements, while polar solvents like acetic acid favor cyclization.

How can researchers characterize the structural and electronic properties of this compound derivatives?

Basic Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Resolves substituent positions and confirms cyclization .
    • FT-IR: Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and aromatic C-H vibrations .
  • X-ray Crystallography: Provides absolute configuration and bond-length data, critical for DFT validation .

Advanced Approach:

  • Hirshfeld Surface Analysis: Maps non-covalent interactions (e.g., π-π stacking, H-bonding) to explain packing motifs .
  • DFT Calculations: Predicts electronic distributions, frontier molecular orbitals, and reactive sites, aligning with experimental NMR shifts .

What strategies optimize reaction conditions for high-purity this compound synthesis?

Advanced Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., diglyme) enhance microwave-assisted reactions by improving dielectric heating .
  • Catalyst Loading: Excess I₂ (6 equivalents) maximizes rearrangement efficiency in MCRs, but may require post-reaction quenching .
  • Temperature Control: Cyclization at 200°C decomposes oxadiazole intermediates cleanly to nitriles, avoiding side products .

Data-Driven Optimization:

ParameterOptimal RangeImpact on Yield/PurityReference
I₂ Equivalents6 eq.71% yield
Reaction Temperature200°C (cyclization)>90% purity
Microwave Power150 W (diglyme)93–97% yield

How do non-covalent interactions influence the stability and reactivity of this compound?

Advanced Methodological Answer:

  • Hirshfeld Analysis: Quantifies intermolecular interactions (e.g., C-H···N, π-π) in crystal lattices, explaining solubility and melting points .
  • DFT Studies: Reveal charge transfer between the nitrile group and aromatic rings, affecting electrophilic substitution patterns .
  • NMR Titration: Detects hydrogen bonding with solvents like DMSO, which stabilizes intermediates during synthesis .

What computational tools are used to predict biological activity of this compound derivatives?

Advanced Methodological Answer:

  • Molecular Docking: Screens against PDE2 or kinase targets using crystal structures (PDB IDs) to prioritize derivatives for in vitro testing .
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with antimicrobial or anticancer activity .
  • ADMET Prediction: Estimates pharmacokinetics (e.g., logP, bioavailability) to guide lead optimization .

How should researchers address contradictory data in synthetic yield reports?

Methodological Guidance:

  • Reproducibility Checks: Validate catalyst purity (e.g., I₂ sublimation history) and solvent dryness, which impact MCR yields .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., decyanated imidazoles) and adjust stoichiometry .
  • Cross-Validation: Compare XRD data with computational models to confirm structural assignments .

What advanced functionalization methods enable diversification of the this compound scaffold?

Advanced Methodological Answer:

  • Halogenation: Introduce bromine or iodine at the 3-position using NBS or I₂ for cross-coupling reactions .
  • Nitrile Conversion: Transform the cyano group into amides (HATU/DIPEA) or tetrazoles (NaN₃/CuCl₂) for bioactivity studies .
  • Solid-Phase Synthesis: Immobilize intermediates on resin for parallel synthesis of carboxamide libraries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.